molecular formula C22H17N3O3S2 B2567733 N-(benzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 361170-52-7

N-(benzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No.: B2567733
CAS No.: 361170-52-7
M. Wt: 435.52
InChI Key: IJNULRJYRFUKEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a synthetic organic compound designed for research applications, integrating a benzothiazole pharmacophore with a sulfonylbenzamide moiety. This structure is of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel anticancer agents. Benzothiazole derivatives have demonstrated potent and selective antitumor properties, with recent studies highlighting their role as inhibitors of the oncogenic transcription factor FOXM1, a key driver in aggressive cancers like triple-negative breast cancer . The incorporation of the sulfonamide functional group is a strategic feature, as this moiety is commonly found in various therapeutic agents and is known to contribute to bioactive properties, including enzyme inhibition . This compound's specific structural features suggest potential for diverse biological activities. The benzothiazole core is a privileged scaffold in drug discovery, associated with a wide spectrum of pharmacological activities such as antimicrobial, anti-inflammatory, and anticonvulsant effects . The presence of the indolin-1-ylsulfonyl group may influence the molecule's solubility and its ability to interact with biological targets, such as enzymes or cellular receptors . Researchers can utilize this compound as a key intermediate or lead molecule for further structure-activity relationship (SAR) studies, optimizing its properties to enhance potency and selectivity for specific therapeutic targets . Disclaimer: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S2/c26-21(24-22-23-18-6-2-4-8-20(18)29-22)16-9-11-17(12-10-16)30(27,28)25-14-13-15-5-1-3-7-19(15)25/h1-12H,13-14H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNULRJYRFUKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a complex organic compound characterized by its unique structural features, which include a benzothiazole moiety and an indoline sulfonyl group. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Structural Characteristics

The compound can be represented by the following chemical structure:

  • IUPAC Name : N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
  • Molecular Formula : C₁₈H₁₅N₃O₂S₂
  • CAS Number : 941966-41-2

Table 1: Structural Data

PropertyValue
Molecular Weight365.46 g/mol
InChIInChI=1S/C18H15N3O2S2/c19-16(20)14...
SMILESCc1ccc(cc1)C(=O)N(c2cc3c(c2)sc(n3)...

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor by binding to active or allosteric sites, thereby obstructing substrate access. Furthermore, it may act as a receptor modulator, influencing various signaling pathways critical for cellular function.

Anticancer Activity

Research has indicated that derivatives of benzothiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural features demonstrated potent activity against A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma) cell lines.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate inhibitory effects against Staphylococcus aureus and several fungal strains. This positions it as a potential candidate for the development of new antimicrobial agents.

Table 2: Biological Activity Summary

Activity TypeTarget Organisms/Cell LinesObserved Effects
AnticancerA549, MCF7-MDR, HT1080Significant cytotoxicity
AntimicrobialStaphylococcus aureusModerate growth inhibition

Study 1: Synthesis and Evaluation of Benzothiazole Derivatives

A series of benzothiazole derivatives were synthesized and evaluated for their biological activities. Among these, this compound was noted for its enhanced cytotoxicity against selected cancer cell lines when compared to other derivatives. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Study 2: Mechanistic Insights into Anticancer Activity

In a detailed investigation into the mechanism of action, researchers found that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This finding underscores its potential as a therapeutic agent in cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Core Structure Substituents Key Features
N-(Benzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide Benzothiazole + sulfonylbenzamide Indolin-1-ylsulfonyl Enhanced π-π stacking due to indoline; potential kinase inhibition .
N-(5-methoxybenzo[d]thiazol-2-yl)-4-((4-ethylpiperazin-1-yl)methyl)benzamide Benzothiazole + piperazinyl 5-Methoxy, 4-ethylpiperazine Improved solubility from piperazine; moderate enzyme inhibition .
2D291 (N-(4-(2-bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) Thiazole + sulfonylbenzamide 2-Bromo-5-methylphenyl, piperidine High cytokine induction (e.g., IL-6, TNF-α) with LPS; logP ~3.4 .
N-(5-(morpholinomethyl)thiazol-2-yl)-3,4-dichlorobenzamide Thiazole + dichlorobenzamide Morpholinomethyl, 3,4-dichloro Broad-spectrum bioactivity; confirmed via HRMS and elemental analysis .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Compound Melting Point (°C) Yield (%) logP Key Functional Groups
Target compound Not reported Not reported ~3.5* Indolin-1-ylsulfonyl, benzothiazole
4i () 177.2 85 ~2.8 4-Ethylpiperazine, methoxy
12a () 234.6–238.2 53 ~3.1 3-Methoxyphenyl, piperazine
2D291 () Not reported Not reported 3.4 2-Bromo-5-methylphenyl, piperidine

*Estimated based on structural analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.